molecular formula C11H15NO3 B4110845 2-(4-methoxyphenoxy)-N-methylpropanamide

2-(4-methoxyphenoxy)-N-methylpropanamide

Cat. No.: B4110845
M. Wt: 209.24 g/mol
InChI Key: PZYBMHVXVNDGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenoxy)-N-methylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-methoxyphenoxy group at the second carbon and a methyl group on the amide nitrogen.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(11(13)12-2)15-10-6-4-9(14-3)5-7-10/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYBMHVXVNDGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Variations in Amide Nitrogen Substituents

The nature of the substituent on the amide nitrogen significantly impacts electronic properties and biological interactions.

Compound Name Molecular Formula Molecular Weight N-Substituent Key Data/Implications Reference
2-(4-Methoxyphenoxy)-N-methylpropanamide C11H15NO3 209.24 g/mol Methyl Simplified structure; likely enhanced metabolic stability due to small substituent N/A
N-(4-Methoxyphenyl)-2-phenoxypropanamide C16H17NO3 271.31 g/mol 4-Methoxyphenyl Bulkier substituent may reduce membrane permeability compared to methyl
3-Chloro-N-(2-cyanoethyl)-N-methylpropanamide C7H11ClN2O 174.63 g/mol 2-Cyanoethyl + Methyl Polar cyanoethyl group could increase solubility but introduce steric hindrance

Key Insight : Smaller N-substituents (e.g., methyl) may improve bioavailability, while bulkier groups (e.g., 4-methoxyphenyl) could hinder target engagement.

Modifications to the Phenoxy Group

The electronic and steric properties of the phenoxy group influence reactivity and binding affinity.

Compound Name Phenoxy Substituent Key Data/Implications Reference
This compound 4-Methoxy Electron-donating methoxy enhances aromatic stability and modulates lipophilicity N/A
2-(4-Methoxybenzenethio)propanamide 4-Methoxybenzenethio Thioether linkage (C-S-C) increases lipophilicity and may alter metabolic pathways compared to ethers
2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide 4-Chloro-2-methyl Electron-withdrawing chlorine substituents reduce electron density, potentially affecting receptor interactions

Key Insight: Thioether analogs () exhibit distinct metabolic profiles, while halogenated phenoxy groups () may enhance electrophilic reactivity.

Pharmacologically Active Analogs

Select analogs demonstrate bioactivity, offering insights into structure-activity relationships (SAR).

Compound Name Pharmacological Notes Reference
(S)-(+)-2-[4-(3-Fluorobenzyloxy)benzylamino]-N-methylpropanamide Exhibits analgesic synergy with gabapentin; fluorine and benzylamino groups critical for activity
N-(2-Methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)propanamide Nitro group introduces strong electron-withdrawing effects, potentially enhancing binding to nitroreductase enzymes

Key Insight : Fluorine and nitro substituents () can fine-tune target specificity and potency, though they may also increase toxicity risks.

Thermodynamic and Physical Properties

Data from simpler analogs provide baseline comparisons.

Compound Name Melting Point (°C) Boiling Point (°C) Notes Reference
N-Methylpropanamide 179.0 N/A Baseline for unsubstituted analogs; methoxyphenoxy group likely increases molecular weight and decreases volatility
This compound Not reported Not reported Predicted higher lipophilicity (logP ~2.5) due to aromatic methoxy N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenoxy)-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenoxy)-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.